![molecular formula C25H18FN3OS B2800949 2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-15-9](/img/structure/B2800949.png)
2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research. It is a pyrrolopyrimidine derivative that has shown promising results in various studies.
Scientific Research Applications
- Researchers have synthesized and evaluated thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . Some of these compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e demonstrated very good antimycobacterial activity (with minimum inhibitory concentrations in the range of 6–8 μM). Thienopyrimidinones, as a class, hold promise for further development as antitubercular drugs.
- Among the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) exhibited potent antitumor activity . This suggests that thieno[2,3-d]pyrimidin-4(3H)-one derivatives could be explored as potential anticancer agents.
Antitubercular Activity
Antitumor Properties
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria, specifically Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of the Mycobacteria. This results in a disruption of the bacteria’s ability to produce energy, thereby inhibiting its growth and proliferation .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound could potentially be developed as an antitubercular agent .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s water solubility suggests that it may spread in water systems This could potentially affect its distribution and concentration in the body
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3OS/c26-21-14-8-7-11-18(21)16-31-25-28-22-20(17-9-3-1-4-10-17)15-27-23(22)24(30)29(25)19-12-5-2-6-13-19/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIOTREWHTGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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